molecular formula C13H24BrNO2 B2886634 Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate CAS No. 2243508-24-7

Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate

Cat. No.: B2886634
CAS No.: 2243508-24-7
M. Wt: 306.244
InChI Key: RDXOGYMWINSTMZ-WDEREUQCSA-N
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Description

Tert-butyl carbamate compounds are commonly used in organic chemistry, particularly in the protection of amines . They are known for their unique reactivity patterns due to the crowded tert-butyl group .


Synthesis Analysis

The synthesis of tert-butyl carbamate compounds typically involves the reaction of Boc anhydride with an amine in the presence of a suitable solvent . The reaction is usually carried out under cooling conditions and followed by stirring at room temperature .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate compounds generally includes a carbamate group (OC(O)NR2) attached to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

Tert-butyl carbamate compounds are often used in the protection of amines during chemical reactions . The tert-butyl group can be removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .


Physical and Chemical Properties Analysis

Tert-butyl carbamate compounds are typically solid at room temperature. They are polar molecules due to the presence of the carbamate group, making them soluble in polar solvents such as N,N-dimethylformamide (DMF) and alcohols .

Scientific Research Applications

Enantioselective Synthesis

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its use in crystal structure validation for the synthesis of such analogues (Ober et al., 2004). This application is crucial for developing nucleotide-based pharmaceuticals.

Organic Synthesis Techniques

It is utilized in organic synthesis techniques , where its reactivity and selectivity are leveraged. For instance, its use in methylenation reactions highlights its role in introducing methylene groups into various esters efficiently and selectively, providing a practical reagent for large-scale synthesis (Yan et al., 2004).

Sensor Materials Development

The compound's derivatives have been explored for the development of sensor materials . Benzothiazole-modified carbazole derivatives, which include a tert-butyl moiety, have been synthesized and utilized in the formation of organogels. These gels, under specific conditions, can emit strong blue light and serve as fluorescent sensory materials for detecting volatile acid vapors, demonstrating potential applications in environmental monitoring and safety (Sun et al., 2015).

Stereoselective Synthesis of Key Intermediates

An efficient route has been developed for the stereoselective synthesis of key intermediates for the synthesis of factor Xa inhibitors, starting from simple cyclohexene derivatives. This synthesis approach is notable for its controlled stereochemistry and limited use of column chromatography, offering a scalable route for producing these intermediates (Wang et al., 2017).

Environmental Applications

The compound and its derivatives have also been implicated in environmental applications , particularly in the study of volatile organic compounds (VOCs) removal. Research into the adsorption of vapors mixtures of related compounds onto activated carbon provides valuable insights into techniques for mitigating pollution and protecting water resources (Gironi & Piemonte, 2011).

Mechanism of Action

The mechanism of deprotection involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation to form a carbamic acid. This then undergoes decarboxylation to yield the free amine .

Safety and Hazards

As with many organic compounds, tert-butyl carbamate compounds should be handled with care. They may pose hazards such as skin and eye irritation, and should be used in a well-ventilated area .

Future Directions

Tert-butyl carbamate compounds continue to be of interest in organic chemistry due to their utility in the protection of amines. Future research may focus on developing more efficient synthesis methods, as well as exploring new applications for these compounds .

Properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h10-11H,4-9H2,1-3H3,(H,15,16)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXOGYMWINSTMZ-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243508-24-7
Record name rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate
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